p38 MAPK-IN-3

Cancer Research Apoptosis Reactive Oxygen Species

Select p38 MAPK-IN-3 for oncology research targeting p38α-mediated apoptosis and ROS production. Unlike classical anti-inflammatory p38α inhibitors (e.g., VX-745, BIRB 796), this compound drives antitumor mechanisms via apoptosis enhancement and ROS upregulation. Ideal for mechanistic studies, SAR campaigns, and comparative profiling against selective p38α inhibitors. Ensure reproducibility by choosing a compound with a clearly differentiated functional profile.

Molecular Formula C22H17BrO2
Molecular Weight 393.3 g/mol
Cat. No. B12401220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAPK-IN-3
Molecular FormulaC22H17BrO2
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=CC=C(C=C3)Br
InChIInChI=1S/C22H17BrO2/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)25-21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+
InChIKeyUJDVTNCUWCRNKC-GIDUJCDVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p38 MAPK-IN-3 (Compound 2c): A p38α MAPK Inhibitor with a Distinct Antitumor and ROS-Inducing Profile


p38 MAPK-IN-3, also known as Compound 2c, is a small molecule inhibitor specifically targeting the p38α mitogen-activated protein kinase (MAPK) [1]. According to vendor product information, its primary reported mechanism is distinct from many classical p38 inhibitors, focusing on the induction of apoptosis and the enhancement of reactive oxygen species (ROS) production, which is associated with its antitumor properties [1]. The compound's chemical structure is defined by the molecular formula C22H17BrO2 and a molecular weight of 393.27 g/mol . Critically, primary research data, including its potency (IC50) and kinase selectivity profile, are not available in the public domain from the original study, and vendor information lacks these key quantitative metrics [2].

Why Generic p38 MAPK Inhibitors Are Not Interchangeable with p38 MAPK-IN-3 in Cancer Research


Substitution of p38 MAPK-IN-3 with other in-class p38α inhibitors is not scientifically valid due to substantial differences in reported functional outcomes. While many p38α inhibitors, such as VX-745 (neflamapimod) or BIRB 796 (doramapimod), are primarily characterized for their anti-inflammatory effects via cytokine suppression , vendor data for p38 MAPK-IN-3 explicitly describes antitumor activities mediated through apoptosis and ROS production [1]. Furthermore, the selectivity profile of p38α inhibitors is highly variable. For instance, BMS-582949 exhibits >2000-fold selectivity for p38α over 57 other kinases , whereas p38-α MAPK-IN-5 shows sub-nanomolar to micromolar differentials across p38 isoforms . Without a publicly disclosed selectivity profile for p38 MAPK-IN-3, assuming functional interchangeability with another p38α inhibitor based solely on target class could lead to divergent and irreproducible experimental results, particularly in oncology models. The evidence below underscores these critical differentiators.

Quantitative Comparative Analysis of p38 MAPK-IN-3 Against Key p38α MAPK Inhibitors


Functional Differentiation: Apoptosis and ROS Induction vs. Cytokine Suppression

A key functional differentiation for p38 MAPK-IN-3 is its reported mechanism of action. According to vendor data, p38 MAPK-IN-3 (Compound 2c) is a p38α MAPK inhibitor that exerts antitumor activities specifically by promoting apoptosis and increasing ROS production [1]. This contrasts with the primary reported mechanism of many widely used p38α inhibitors, such as VX-745, BIRB 796, and PH-797804, which are primarily characterized by their ability to suppress the release of inflammatory cytokines like TNF-α and IL-1β .

Cancer Research Apoptosis Reactive Oxygen Species

Comparison of Selectivity Profiles Across the p38 MAPK Family

The selectivity profile of a kinase inhibitor is crucial for interpreting experimental results. While the precise selectivity of p38 MAPK-IN-3 (Compound 2c) against a broad kinase panel is not publicly disclosed [1], significant differences exist among its comparators. For example, VX-745 is reported to be >22-fold selective for p38α over p38β and does not inhibit p38γ . In contrast, BMS-582949 demonstrates >2000-fold selectivity for p38α over 57 other kinases, including p38γ and δ isoforms . Another related compound, p38-α MAPK-IN-5, exhibits a different profile with IC50s of 0.1 nM, 0.2 nM, 944 nM, and 4100 nM for p38α, p38β, p38γ, and p38δ, respectively .

Kinase Selectivity Chemical Probe Signal Transduction

Comparative In Vitro Potency (IC50) Against p38α MAPK

A direct quantitative comparison of p38α inhibitory potency cannot be performed for p38 MAPK-IN-3 because its IC50 value is not reported by vendors or in publicly available literature [1]. This contrasts sharply with well-characterized p38α inhibitors. For instance, VX-745 has a reported IC50 of 10 nM , BIRB 796 has an IC50 of 38 nM , and PH-797804 has an IC50 of 26 nM . Even related compounds from the same vendor series have disclosed potencies: p38-α MAPK-IN-4 has an IC50 of 1.5 µM, while p38-α MAPK-IN-5 has an IC50 of 0.1 nM .

Enzymatic Assay Drug Discovery Structure-Activity Relationship

Recommended Scientific and Procurement Use Cases for p38 MAPK-IN-3


Investigating p53-Independent Apoptosis and ROS-Mediated Cell Death in Cancer Models

Based on the reported antitumor activity of p38 MAPK-IN-3 through the promotion of apoptosis and enhancement of ROS production [1], this compound is a suitable candidate for research programs focused on these specific cell death mechanisms in oncology. This is a distinct application from the primary use of other p38α inhibitors like VX-745 or BIRB 796, which are better suited for inflammation or autoimmune disease models . Researchers should design experiments to validate p53-independent mechanisms, as implied by the compound's functional description .

Use as a Chemical Tool to Deconvolute p38 MAPK-Dependent vs. Independent Apoptotic Pathways

Given the unknown selectivity profile of p38 MAPK-IN-3 [2], it is not recommended as a definitive chemical probe for p38α MAPK. However, it can be used as a tool in comparative studies alongside well-characterized, highly selective p38α inhibitors (e.g., VX-745 or BMS-582949 ) and a p38α-independent control to help dissect the contributions of p38α inhibition versus off-target effects in the observed pro-apoptotic phenotype. The compound's distinct functional profile warrants this specific, controlled application.

Benchmarking Against Disclosed p38α Inhibitors in Structure-Activity Relationship (SAR) Studies

The chemical structure of p38 MAPK-IN-3 ((2E)-3-[4-(4-bromophenoxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ) is disclosed, while its p38α inhibitory potency is not [2]. This makes it a valuable negative control or benchmark compound for SAR campaigns aiming to optimize a similar chalcone-like scaffold for p38α inhibition. Its activity (or lack thereof) in a well-validated p38α enzymatic assay can be compared to inhibitors with known IC50 values like p38-α MAPK-IN-4 (1.5 µM) and p38-α MAPK-IN-5 (0.1 nM) to guide medicinal chemistry efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for p38 MAPK-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.